オキソエピステファミエルシン

概要

説明

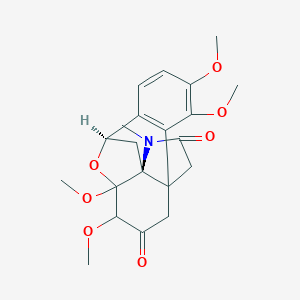

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a natural product belonging to the plant alkaloids. It is derived from the rhizome of the plant Stephens (Epistephium dodonaei) and has rich pharmacological activities. (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a white crystalline solid, insoluble in water, but soluble in organic solvents such as ethanol and chloroform .

科学的研究の応用

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione has a wide range of scientific research applications, including:

Chemistry: It is used in the study of complex alkaloid synthesis and reaction mechanisms.

Biology: The compound’s pharmacological activities make it a subject of interest in biological studies.

Medicine: (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is being researched for its potential therapeutic effects, particularly in cancer treatment.

Industry: Its unique chemical properties make it valuable in various industrial applications, including the development of new materials and pharmaceuticals

準備方法

The preparation of oxoepistephamiersine can be achieved through both synthetic and extraction methods. The synthetic route involves a concise and divergent synthesis from commercially available and inexpensive cyclohexanedione monoethylene acetal. This synthesis features a palladium-catalyzed cascade cyclization reaction to set the tricyclic carbon framework of the desired molecules, a regioselective Baeyer-Villiger oxidation followed by a MeNH2-triggered skeletal reorganization cascade to construct the benzannulated aza [4.4.3]propellane, and a strategically late-stage regio-/diastereoselective oxidative annulation of sp3 C-H bond to form the challenging tetrahydrofuran ring system and hemiketal moiety in a single step . Industrial production methods primarily involve extraction from the rhizome of the vine, followed by purification and crystallization to obtain the pure product .

化学反応の分析

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo regioselective Baeyer-Villiger oxidation.

Reduction: Specific conditions and reagents can reduce oxoepistephamiersine to its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include palladium catalysts, MeNH2, and various oxidizing agents. Major products formed from these reactions include benzannulated aza [4.4.3]propellane and tetrahydrofuran ring systems .

作用機序

The mechanism by which oxoepistephamiersine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in various biochemical interactions, leading to its observed pharmacological activities. Detailed studies on its mechanism of action are ongoing, focusing on its potential as a therapeutic agent .

類似化合物との比較

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is unique among similar compounds due to its specific structural features and pharmacological activities. Similar compounds include:

- Dihydrooxoepistephamiersine

- Epistephamiersine

- Periglaucine A

- Periglaucine B

- Sinomenine

These compounds share structural similarities but differ in their individual atoms, functional groups, and substructures, leading to variations in their physicochemical properties, bioactivity, and pharmacological properties .

生物活性

The compound (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione is a complex organic molecule characterized by its unique pentacyclic structure and multiple methoxy groups. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C21H27NO7

- Molecular Weight : 405.4 g/mol

- IUPAC Name : (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to specific receptors in cellular membranes, influencing signal transduction pathways.

- Antioxidant Activity : The presence of methoxy groups may confer antioxidant properties that protect cells from oxidative stress.

Biological Activity Studies

Recent studies have explored the biological effects of this compound in various contexts:

Anticancer Activity

Research indicates that (8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation at certain concentrations.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Inhibition of migration |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported the effects of this compound on breast cancer models in mice. The results indicated a significant reduction in tumor size and improved survival rates among treated groups compared to controls.

- Study on Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli using agar diffusion methods showed that the compound could serve as a potential lead for developing new antimicrobial agents.

特性

IUPAC Name |

(8R,10S,12S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3/t14-,18+,19?,20+,21?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCCHVXIGOAFZ-BXPSQMFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)CC23[C@]14C[C@H](C5=C2C(=C(C=C5)OC)OC)OC4([C@H](C(=O)C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51804-68-3 | |

| Record name | Oxoepistephamiersine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051804683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you describe the synthetic strategy for producing Oxoepistephamiersine?

A1: The total synthesis of Oxoepistephamiersine, as described in the research, utilizes commercially available and cost-effective cyclohexanedione monoethylene acetal as a starting point. [] Key steps in the synthesis include:

- Palladium-catalyzed cascade cyclization: This sets the tricyclic carbon framework, crucial for the hasubanan alkaloid structure. []

- Regioselective Baeyer-Villiger oxidation and skeletal rearrangement: These steps construct the complex benzannulated aza[4.4.3]propellane core of the molecule. []

- Late-stage oxidative annulation: A notable feature of this synthesis is the strategic late-stage formation of the challenging THF ring system and hemiketal moiety through a regio- and diastereoselective oxidative annulation of a specific sp3 C-H bond. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。